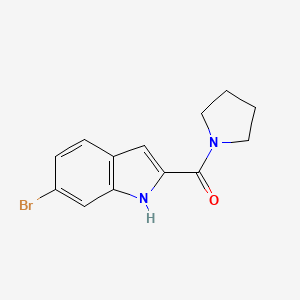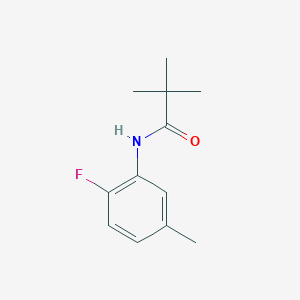
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone, also known as BRD-K68174521, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Applications De Recherche Scientifique
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone has been found to exhibit promising therapeutic potential in various fields of scientific research. It has been reported to have anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have antiviral activity against the Zika virus and the Chikungunya virus. Furthermore, (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone has been reported to have anti-inflammatory effects in animal models of inflammation.
Mécanisme D'action
The mechanism of action of (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it has been suggested to act through multiple pathways. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which is associated with the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Additionally, this compound has been found to inhibit viral replication by targeting viral enzymes and interfering with viral entry into host cells. Furthermore, (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone has been reported to modulate the expression of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone has been found to have several biochemical and physiological effects. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis, which is associated with the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Additionally, (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone has been found to inhibit viral replication by targeting viral enzymes and interfering with viral entry into host cells. Furthermore, this compound has been reported to modulate the expression of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and good yields. Additionally, this compound has been found to exhibit promising therapeutic potential in various fields of scientific research, including cancer, viral infections, and inflammation. However, there are also some limitations to the use of (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and pathways. Additionally, the safety and toxicity of this compound have not been fully evaluated, and caution should be exercised when using it in in vivo studies.
Orientations Futures
There are several future directions for the research on (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone. Firstly, further studies are needed to elucidate the molecular targets and pathways of this compound, which will provide insights into its mechanism of action and potential therapeutic applications. Secondly, the safety and toxicity of this compound need to be evaluated in more detail, particularly in in vivo studies. Thirdly, the development of analogs and derivatives of (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone may lead to the discovery of more potent and selective compounds with improved therapeutic properties. Finally, the evaluation of the efficacy of (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone in animal models of cancer, viral infections, and inflammation will provide important preclinical data for its potential use in clinical trials.
Méthodes De Synthèse
The synthesis of (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone involves the reaction of 6-bromoindole-2-carboxylic acid with pyrrolidine and thionyl chloride. The resulting intermediate is then reacted with N-methylformamide to produce the final product. This method has been reported to yield high purity and good yields of the target compound.
Propriétés
IUPAC Name |
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-10-4-3-9-7-12(15-11(9)8-10)13(17)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOVQESJUWHRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(N2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)

![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)


![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)

![5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)
![3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7476024.png)
![3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476029.png)